2-Amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the amino, chlorophenyl, methoxyphenyl, and methylbenzoyl groups through various substitution and coupling reactions. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.
Scientific Research Applications
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone include other quinolinone derivatives with different substituents on the aromatic rings. Examples include:
- 2-amino-1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- 2-amino-1-(3-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Uniqueness
The uniqueness of 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H27ClN2O3 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(3E)-1-(3-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-9-11-20(12-10-18)29(35)28-26(19-13-15-23(36-2)16-14-19)27-24(7-4-8-25(27)34)33(30(28)32)22-6-3-5-21(31)17-22/h3,5-6,9-17,26,32,35H,4,7-8H2,1-2H3/b29-28+,32-30? |
InChI Key |
SFIFSTNWWPWGPL-MWSHPTLTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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